2-(1-Aminopentyl)-4-methylphenol
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Overview
Description
2-(1-Aminopentyl)-4-methylphenol is an organic compound that features both an amine group and a phenol group in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminopentyl)-4-methylphenol can be achieved through several methods. One common approach involves the nucleophilic substitution of haloalkanes with amines. For instance, a haloalkane such as 1-bromopentane can react with 4-methylphenol in the presence of a base to form the desired compound . Another method involves the reduction of nitriles or amides to amines using reducing agents like lithium aluminum hydride (LiAlH4) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the combination reaction of isobutene, chlorine, and methyl cyanide, followed by hydrolysis reactions to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminopentyl)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones
Reduction: Secondary or tertiary amines
Substitution: Halogenated or nitrated phenols
Scientific Research Applications
2-(1-Aminopentyl)-4-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(1-Aminopentyl)-4-methylphenol involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the phenol group can participate in redox reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Aminopentyl)phenol
- 4-Methylphenol
- 1-Aminopentane
Uniqueness
2-(1-Aminopentyl)-4-methylphenol is unique due to the presence of both an amine and a phenol group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C12H19NO |
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Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-(1-aminopentyl)-4-methylphenol |
InChI |
InChI=1S/C12H19NO/c1-3-4-5-11(13)10-8-9(2)6-7-12(10)14/h6-8,11,14H,3-5,13H2,1-2H3 |
InChI Key |
WZQGTASFNJTQMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=C(C=CC(=C1)C)O)N |
Origin of Product |
United States |
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